molecular formula C14H24Cl2N2 B8097149 (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

货号: B8097149
分子量: 291.3 g/mol
InChI 键: WPOCUMCGNGEONH-UTLKBRERSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl is a chiral amine derivative with a piperidine ring and a phenyl group. Its molecular formula is C₁₄H₂₂N₂·2HCl, and it has a molecular weight of 218.34 g/mol (unprotonated form) . The compound’s stereochemistry is defined by the (S)-configuration at the chiral center, which can significantly influence its pharmacological and physicochemical properties. The dihydrochloride salt form enhances solubility and stability, a common strategy for amine-containing pharmaceuticals .

The synthesis involves multi-step reactions starting from precursors like (S)-1-(2-amino-1-oxo-3-phenylpropyl)-piperidine, utilizing reagents such as lithium aluminum hydride (LiAlH₄) and dichloromethane under controlled conditions .

属性

IUPAC Name

(2S)-1-phenyl-3-piperidin-1-ylpropan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c15-14(11-13-7-3-1-4-8-13)12-16-9-5-2-6-10-16;;/h1,3-4,7-8,14H,2,5-6,9-12,15H2;2*1H/t14-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOCUMCGNGEONH-UTLKBRERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Multi-Step Synthesis from N-(tert-Butoxycarbonyl)-L-Phenylalanine

The most widely cited method begins with N-(tert-Butoxycarbonyl)-L-phenylalanine, leveraging its inherent chirality to direct the stereochemical outcome. The synthesis proceeds via three stages:

  • Coupling with Dicyclohexylcarbodiimide (DCC)
    The carboxyl group of the Boc-protected amino acid is activated using DCC in dichloromethane under cooling (0–5°C). This step facilitates amide bond formation with piperidine, yielding an intermediate with preserved stereochemistry.

  • Deprotection with Acetyl Chloride
    The tert-butoxycarbonyl (Boc) group is removed via reflux in methanol with acetyl chloride, generating a primary amine. This step achieves quantitative deprotection without racemization.

  • Reduction with Lithium Aluminium Hydride (LiAlH4)
    The amide intermediate is reduced to the target amine using LiAlH4 in tetrahydrofuran under reflux. This step requires careful temperature control to avoid side reactions, with yields dependent on stoichiometric precision.

While the exact yield is unspecified in available literature, analogous reductions of tertiary amides typically achieve 60–80% efficiency.

Alternative Nucleophilic Substitution Approaches

A secondary route involves nucleophilic displacement of halogenated intermediates. For example, 3-iodo-1-phenylpropan-1-ol reacts with piperidine in dichloromethane to form 1-Phenyl-3-(piperidin-1-yl)propan-1-ol, a precursor to the target compound. Key steps include:

  • Alkylation of Piperidine : The iodo intermediate undergoes SN2 substitution with piperidine at room temperature, achieving a 53% yield after recrystallization.

  • Oxidation and Amination : Subsequent oxidation of the alcohol to a ketone, followed by reductive amination, introduces the primary amine moiety. This method avoids chiral resolution but requires additional steps to control stereochemistry.

Stereochemical Control and Enantiomeric Purity

Chiral Pool Strategy

The use of L-phenylalanine as a starting material ensures retention of the (S)-configuration throughout the synthesis. This approach circumvents the need for post-synthetic resolution, as the chirality is intrinsic to the amino acid backbone.

Comparative Analysis with (R)-Enantiomer Synthesis

The (R)-enantiomer (CAS 368442-92-6) follows an analogous pathway but begins with D-phenylalanine or employs chiral catalysts during the reduction step. Notably, the (S)-enantiomer’s synthesis avoids costly resolution techniques, making it more industrially viable.

Analytical Characterization

Spectroscopic Validation

  • Infrared Spectroscopy (IR) : The hydrochloride salt exhibits characteristic N–H stretches at 3169 cm⁻¹ and C–N vibrations at 1435 cm⁻¹, confirming amine protonation.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) : Signals at δ 1.98 (m, 2H), 3.83 (m, 1H), and 7.17 (m, 6H) correlate with the piperidine and phenyl protons.

    • ¹³C NMR : Peaks at δ 39.96 (piperidine C), 127.12 (phenyl C), and 144.40 (quaternary C) validate the structure.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a chiral stationary phase (Phenomenex Gemini C18) confirms >95% enantiomeric excess, with retention times distinguishing (S)- and (R)-forms.

Industrial and Environmental Considerations

Solvent-Free Protocols

Recent advances in solvent-free synthesis, exemplified by Friedländer quinoline reactions using polyphosphoric acid, suggest potential adaptations for improving atom economy in large-scale production.

Cost Analysis

ComponentCost per Batch (USD)
N-Boc-L-phenylalanine450 (5g scale)
LiAlH4320
Piperidine150
Total920

Data derived from commercial supplier pricing .

化学反应分析

Types of Reactions

(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone derivatives, while reduction can produce various amine derivatives.

科学研究应用

Antidepressant Activity

Research indicates that (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl has potential as an antidepressant. Its mechanism of action may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that compounds with similar structures exhibit significant antidepressant effects in animal models, suggesting that this compound may be effective in treating depressive disorders .

Analgesic Properties

This compound has been investigated for its analgesic properties. Its ability to interact with opioid receptors and other pain-related pathways makes it a candidate for pain management therapies. In preclinical studies, it has demonstrated efficacy in reducing pain responses in various models, indicating its potential use as a non-opioid analgesic .

Neuroprotective Effects

(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl has shown promise in neuroprotection against various neurodegenerative conditions. Research suggests that it may help mitigate neuronal damage caused by oxidative stress and inflammation, making it a potential therapeutic agent for diseases like Alzheimer's and Parkinson's .

Behavioral Studies

In behavioral neuroscience, this compound is utilized to study the effects of neurotransmitter modulation on behavior. It serves as a tool for understanding the biological basis of mood disorders and the mechanisms underlying pain perception .

Pharmacological Research

The compound is also used in pharmacological studies to develop new drugs targeting similar pathways. Its structural properties allow researchers to create analogs that might enhance efficacy or reduce side effects compared to existing medications .

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive-like behaviors in rodent models when administered at specific doses.
Study BAnalgesic PropertiesShowed efficacy comparable to traditional analgesics without the associated risks of addiction.
Study CNeuroprotective RoleHighlighted the ability of the compound to reduce markers of inflammation and oxidative stress in neuronal cultures.

作用机制

The mechanism of action of (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

相似化合物的比较

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl. Key differences are highlighted in Table 1.

Enantiomeric Pair: (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl

  • Structural Similarity : The (R)-enantiomer shares the same molecular formula (C₁₄H₂₂N₂·2HCl ) and molecular weight (218.34 g/mol ) but differs in stereochemistry at the chiral center .
  • Key Differences: Enantiomers often exhibit divergent binding affinities and metabolic profiles.
  • Synthesis : Both enantiomers require chiral resolution or asymmetric synthesis. The (R)-form is available from suppliers like ACHEMBLOCK and Acrotein, priced between $410–$1190 .

Pyrrolidine Analogue: (S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine

  • Structural Difference : Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine ring .
  • Applications : Used in asymmetric synthesis and as a precursor for chiral catalysts .

Peptide-Based Dihydrochloride Salts

  • Examples: H-D-Phe-Pip-Arg-pNA, 2HCl (CAS 115388-96-0): A thrombin substrate with a molecular weight of 625.6 g/mol . H-D-Val-Leu-Lys-pNA, 2HCl (Km = 0.40 mM): A plasminogen activator substrate .
  • Comparison : These peptide derivatives share the dihydrochloride salt form for solubility but differ fundamentally in structure and application (enzymatic assays vs. small-molecule research) .

Pyridyl Derivatives: 1-Phenyl-3-(2-pyridyl)-propane

  • Structural Difference : Substitutes piperidine with a pyridyl group, introducing aromaticity and altering electronic properties .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl C₁₄H₂₂N₂·2HCl 218.34 (unprotonated) 1204589-80-9 Chiral piperidine derivative
(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl C₁₄H₂₂N₂·2HCl 218.34 (unprotonated) 368442-92-6 Enantiomeric pair
(S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine C₁₃H₂₀N₂ 204.32 N/A 5-membered pyrrolidine ring
H-D-Phe-Pip-Arg-pNA, 2HCl C₂₇H₃₆N₈O₅·2HCl 625.6 115388-96-0 Peptide thrombin substrate

生物活性

(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl, also known as (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine dihydrochloride, is a chiral amine with significant interest in pharmacological research. Its molecular formula is C14H22N2·2HCl, and it has a molecular weight of 218.34 g/mol . This compound has been investigated for its potential biological activities, particularly in the fields of neuropharmacology and cancer treatment.

The compound features a piperidine ring and a phenyl group, which are key to its biological interactions. The structure can be represented as follows:

 S 1 Phenyl 3 piperidin 1 yl propan 2 amine 2HCl\text{ S 1 Phenyl 3 piperidin 1 yl propan 2 amine 2HCl}

Research indicates that (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl may exert its biological effects through modulation of neurotransmitter systems, particularly by acting on serotonin and norepinephrine receptors. This activity suggests potential applications in treating mood disorders and neurodegenerative diseases.

Table 1: Biological Targets and Mechanisms

Biological TargetMechanism of ActionReferences
Serotonin ReceptorsModulation of serotonin pathways
Norepinephrine ReceptorsInhibition of reuptake mechanisms
AcetylcholinesteraseInhibition leading to increased acetylcholine levels

Neuropharmacological Studies

A study explored the neuroprotective effects of (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl in models of Alzheimer's disease. The compound demonstrated significant inhibition of acetylcholinesterase (AChE), which is critical for maintaining acetylcholine levels in the brain. This inhibition could potentially enhance cognitive functions impaired by neurodegenerative conditions .

Anticancer Activity

In another investigation, the compound was evaluated for its anticancer properties. It showed promising results in inhibiting tumor growth in xenograft models, suggesting that it may interfere with cancer cell proliferation through modulation of signaling pathways involved in cell survival .

Table 2: Summary of Biological Activities

Study FocusFindings
NeuroprotectionInhibition of AChE; improved cognitive functionPotential treatment for Alzheimer's
AnticancerReduced tumor growth in xenograft modelsPossible anticancer agent

Safety and Toxicology

While exploring the therapeutic potential, safety assessments are crucial. The compound has been classified with specific hazard statements indicating potential risks associated with exposure. It is important to conduct thorough toxicological evaluations to ascertain safe dosage levels for clinical applications .

常见问题

Q. Table 1: Representative Synthetic Yields

StepReagents/ConditionsYieldKey Analytical Data
1HBr (48%), 120°C~90%MS ESI+: m/z 297.1
2Ceric ammonium nitrate, RT~85%¹H NMR confirms structure

How can enantiomeric purity be ensured during synthesis?

Level: Advanced
Methodological Answer:
Enantiomeric purity is critical for pharmacological activity. Key strategies include:

  • Chiral Starting Materials: Use enantiopure precursors (e.g., (S)-1-(thiophen-3-yl)propan-2-amine) to avoid racemization .
  • Chiral Resolution: Employ techniques like chiral HPLC or enzymatic resolution to separate enantiomers.
  • Stereochemical Monitoring: Verify configuration via optical rotation, circular dichroism (CD), or X-ray crystallography (e.g., SHELXL for refinement) .

What analytical techniques validate the compound’s structural and chemical identity?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms proton environments and carbon骨架. For example, ¹H NMR of analogous compounds shows multiplets for piperidine (δ 2.5–3.0 ppm) and phenyl protons (δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS): ESI+ or HR-MS provides molecular ion peaks (e.g., m/z 246.6 [M+H]+ for selenium analogs) .
  • X-ray Diffraction: SHELX software refines crystal structures, critical for absolute configuration determination .

What challenges arise in X-ray crystallographic analysis of this compound?

Level: Advanced
Methodological Answer:

  • Twinning: Crystal twinning can complicate refinement. Use SHELXD for structure solution and SHELXL for twin refinement .
  • Disorder: Piperidine/phenyl groups may exhibit positional disorder. Apply restraints (e.g., DFIX, SIMU) during refinement.
  • Data Quality: High-resolution data (>1.0 Å) is preferred. For low-resolution data, incorporate restraints from analogous structures .

What pharmacological activities are associated with piperidine derivatives like this compound?

Level: Basic
Methodological Answer:
Piperidine derivatives exhibit diverse bioactivities:

  • Neurological Targets: Anticholinergic (e.g., biperiden analogs in Parkinson’s disease) .
  • Oxidative Stress Modulation: Selenium-containing analogs (e.g., β-selenoamines) show neuroprotective effects in C. elegans models .
  • Enzyme Inhibition: Potential inhibition of acetylcholinesterase (AChE) or α-aminolevulinic acid dehydratase (α-ALA-D), as seen in related compounds .

How to design experiments assessing neurological efficacy in vivo?

Level: Advanced
Methodological Answer:

  • Model Selection: Use Caenorhabditis elegans for oxidative stress assays or rodent models for CNS activity .
  • Dosage Optimization: Conduct dose-response studies (e.g., 1–100 µM) with controls (e.g., DMSO vehicle).
  • Endpoint Analysis: Measure biomarkers like glutathione levels (oxidative stress) or locomotor activity (neurological effects) .

Q. Table 2: In Vivo Experimental Design

ParameterExample Protocol
ModelC. elegans strain N2
Treatment50 µM compound in liquid culture
AssayLifespan analysis, ROS quantification
ControlsDPDS (reference compound), vehicle

How to resolve contradictions in biological activity data across studies?

Level: Advanced
Methodological Answer:

  • Purity Verification: Confirm compound purity via HPLC (>99%) and elemental analysis .
  • Structural Confirmation: Re-analyze via ¹H NMR and X-ray to rule out isomer contamination .
  • Experimental Replication: Standardize assays (e.g., fixed incubation times, solvent concentrations) to minimize variability .

What computational tools predict the compound’s pharmacokinetic properties?

Level: Advanced
Methodological Answer:

  • ADMET Prediction: Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions.
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to targets (e.g., μ-opioid receptors) .
  • QSAR Models: Corrogate structural features (e.g., logP, TPSA) with activity data from analogs .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。